1-Bromo-2-fluoro-4-(trichloromethoxy)benzene
Description
Halogenated Benzene Derivatives in Contemporary Chemistry
Halogenated benzene derivatives constitute a fundamental class of organic compounds that have transformed modern chemical synthesis and materials science. These compounds, characterized by the substitution of one or more hydrogen atoms on the benzene ring with halogen atoms such as fluorine, chlorine, bromine, or iodine, exhibit unique physicochemical properties that distinguish them from their parent benzene structure. The introduction of halogen substituents dramatically alters the electronic distribution within the aromatic system, creating molecules with enhanced reactivity profiles and specialized applications across diverse chemical disciplines.
Contemporary research in halogenated benzenes has revealed their critical importance in pharmaceutical development, with fourteen new halogen-containing drugs approved by the Food and Drug Administration in 2021 alone, demonstrating the continued relevance of these compounds in medicinal chemistry. The preparation of halogenated benzene derivatives presents significant synthetic challenges, particularly when multiple halogen substitutions are required, as competitive reactions and regioselectivity issues can complicate the synthetic process. Modern synthetic approaches have evolved to address these challenges through improved methodologies that bypass traditional cyclic anhydrides and employ direct reactions under controlled conditions.
The unique properties of halogenated benzenes extend beyond their synthetic utility to include specialized separation and analytical applications. Research has demonstrated that halogenated benzenes exhibit distinct intermolecular interactions, including halogen-π interactions, which can be exploited for sophisticated separation techniques. These interactions become stronger as the size of the halogen substituent increases, following the order fluorine < chlorine < bromine < iodine, creating opportunities for selective purification and analysis of complex halogenated mixtures. The strength of these interactions has enabled the development of novel chromatographic methods specifically designed for halogenated aromatic compounds, representing a significant advancement in analytical chemistry.
Industrial applications of halogenated benzene derivatives span multiple sectors, from flame retardants to specialized chemical intermediates. The polyhalogenated bisphenol aliphatic and functionalized subclass, which includes compounds structurally related to 1-bromo-2-fluoro-4-(trichloromethoxy)benzene, has been identified as having sufficient data to proceed with comprehensive risk assessment studies, indicating their widespread commercial importance. Manufacturing capabilities for these compounds have reached substantial scales, with production capacities estimated at tens of thousands of tonnes annually for certain halogenated benzene derivatives.
Structural Classification and Nomenclature of Polyhalogenated Methoxybenzenes
The systematic classification and nomenclature of polyhalogenated methoxybenzenes follows established International Union of Pure and Applied Chemistry principles while accommodating the complexity introduced by multiple substituent types. When addressing compounds like this compound, the nomenclature system must account for the presence of different halogen atoms (bromine and fluorine) alongside the complex trichloromethoxy functional group, requiring careful application of priority rules and positional numbering systems.
In the systematic naming of polyhalogenated methoxybenzenes, the benzene ring serves as the base structure, with substituents named according to their priority and position. For compounds containing multiple different halogens, the naming convention typically places substituents in alphabetical order when they have equal priority, while complex substituents such as trichloromethoxy groups are treated as single units in the nomenclature system. The numbering of positions on the benzene ring follows the principle of assigning the lowest possible numbers to the substituents, with consideration given to the relative priorities of different functional groups.
Structural classification of polyhalogenated methoxybenzenes extends beyond simple nomenclature to encompass their electronic and geometric properties. The presence of electron-withdrawing halogen atoms significantly impacts the electron density distribution within the aromatic system, while methoxy groups provide electron-donating effects that can modulate overall molecular reactivity. This electronic interplay creates distinct classes of compounds with varying degrees of electrophilic and nucleophilic character, influencing their chemical behavior and potential applications.
The classification system for halomethoxybenzenes recognizes their distinction from other halogenated aromatic compounds through their specific substitution patterns. Halomethoxybenzenes comprise benzenes substituted with halogens and one or more methoxy groups but not with other substituents, creating a well-defined chemical class with characteristic properties. Within this classification, compounds like this compound represent highly substituted examples that combine multiple halogenation sites with complex alkoxy functionality.
Recent advances in structural characterization have employed sophisticated analytical techniques to distinguish between closely related polyhalogenated methoxybenzenes. The application of comprehensive two-dimensional gas chromatography coupled with mass spectrometry has enabled the identification and classification of previously unknown halomethoxybenzene structures, expanding the recognized diversity within this chemical class. These analytical developments have revealed the existence of numerous structural isomers and substitution patterns that were previously difficult to distinguish using conventional analytical methods.
Historical Development of Halomethoxybenzene Chemistry
The historical development of halomethoxybenzene chemistry traces its origins to early investigations of natural product isolation and the subsequent recognition of these compounds as both naturally occurring and synthetically accessible molecular frameworks. Initial discoveries of halogenated aromatic compounds in marine organisms and terrestrial fungi established the foundation for understanding the widespread occurrence and biological significance of halomethoxybenzenes in natural systems. These early findings challenged the prevailing assumption that halogenated organic compounds were primarily anthropogenic in origin, leading to expanded research into natural halogenation processes.
The evolution of synthetic methodologies for halomethoxybenzene preparation has undergone significant transformation since the early days of aromatic halogenation chemistry. Traditional approaches to benzene halogenation required the use of Lewis acid catalysts such as aluminum chloride or ferric chloride to activate molecular halogens for electrophilic aromatic substitution reactions. The mechanism of these early halogenation reactions involved the formation of highly electrophilic halogen cations through interaction with Lewis acids, enabling the substitution of hydrogen atoms on the benzene ring while preserving aromaticity.
Photochemical methods for halogenated benzene synthesis emerged as an important alternative to thermal processes, particularly for the preparation of highly substituted derivatives. Early photochemical studies demonstrated that halogenated benzene derivatives could undergo selective transformations under ultraviolet irradiation, leading to both reductive dechlorination and formation of more complex halogenated products. These photochemical approaches provided access to substitution patterns that were difficult to achieve through conventional thermal methods, expanding the scope of accessible halomethoxybenzene structures.
The recognition of halomethoxybenzenes as persistent environmental contaminants marked a significant shift in research focus during the latter half of the twentieth century. Studies revealed that these compounds could undergo long-range atmospheric transport and accumulate in remote environments, leading to increased interest in their environmental fate and transformation pathways. This environmental perspective drove advances in analytical methodology and detection techniques, enabling the quantification of halomethoxybenzenes at trace levels in various environmental matrices.
Modern developments in halomethoxybenzene chemistry have been shaped by advances in synthetic methodology and mechanistic understanding. The development of microwave-assisted synthesis has enabled the preparation of sterically challenging derivatives under controlled conditions, while improved purification techniques such as molecular distillation have enhanced the purity of final products. Contemporary research has also focused on understanding the fundamental intermolecular interactions that govern the behavior of these compounds, leading to new applications in separation science and materials chemistry.
Research Significance of this compound
The research significance of this compound stems from its unique combination of structural features that make it a valuable model compound for investigating multiple aspects of halogenated aromatic chemistry. The presence of both bromine and fluorine substituents on the same aromatic ring provides an opportunity to study the differential effects of these halogens on molecular properties and reactivity patterns. The trichloromethoxy substituent adds another layer of complexity, introducing a highly electron-withdrawing group that significantly influences the electronic characteristics of the molecule.
From a synthetic chemistry perspective, this compound represents a challenging target that requires sophisticated synthetic strategies to achieve regioselective introduction of multiple different substituents. The preparation of such compounds tests the limits of current synthetic methodology and drives the development of new approaches for controlled multi-halogenation and functionalization of aromatic systems. Research into the synthesis of this compound contributes to the broader understanding of how to achieve precise control over substitution patterns in complex halogenated aromatics.
The compound serves as an important probe for investigating halogen-π interactions and their role in molecular recognition and self-assembly processes. The combination of different halogen atoms with varying electronic properties allows researchers to systematically study how halogen identity and position influence intermolecular interactions. These studies have implications for the design of new materials with tailored properties and the development of selective separation techniques based on halogen-specific interactions.
Environmental and analytical chemistry research benefits from studies of this compound as a representative compound for understanding the behavior of complex halomethoxybenzenes in natural systems. While the specific compound may not occur naturally in significant quantities, its structural complexity makes it a useful model for predicting the environmental fate and transformation of related halogenated aromatic compounds. Research on this compound contributes to the development of analytical methods for detecting and quantifying complex halogenated aromatics in environmental samples.
The pharmaceutical and materials science applications of this compound reflect the growing importance of polyhalogenated aromatics in advanced chemical technologies. The unique electronic properties imparted by the specific substitution pattern make this compound potentially valuable as a building block for specialty pharmaceuticals or advanced materials. Research into the biological activity and materials properties of this compound could lead to new applications that exploit its distinctive molecular characteristics.
| Research Application | Significance | Key Properties Exploited |
|---|---|---|
| Synthetic Methodology Development | High | Multi-halogen regioselectivity |
| Intermolecular Interaction Studies | High | Halogen-π interactions |
| Environmental Fate Modeling | Medium | Complex halogenation patterns |
| Pharmaceutical Development | Medium | Electronic property modulation |
| Materials Science Applications | Medium | Specialized molecular architecture |
The research significance of this compound is further enhanced by its potential role in advancing fundamental understanding of halogen effects in aromatic chemistry. The systematic variation of halogen identity and position allows for detailed structure-activity relationship studies that can inform the design of new compounds with desired properties. This type of fundamental research contributes to the theoretical framework that guides synthetic chemistry and molecular design across multiple disciplines.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3FO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITDWMGJFJOBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Method (Adapted from Related Trifluoromethoxybenzene Preparations)
- Starting from 4-amino-2-fluorophenol or 2-fluoro-4-hydroxybenzene derivatives, nitration and subsequent substitution with trichloromethyl reagents under controlled acidic conditions can yield 2-fluoro-4-(trichloromethoxy)benzene intermediates.
- Alternatively, diazotization of 4-amino-2-fluorophenol followed by Sandmeyer-type reactions with trichloromethoxide sources may be employed.
Representative Experimental Data
| Step | Conditions | Yield (%) | Purity (%) | Boiling Point (°C) |
|---|---|---|---|---|
| Diazotization of amino intermediate | NaNO2, H2SO4/H2O, -5 to 0 °C, 20 min | N/A | N/A | N/A |
| Bromination with CuBr | CuBr in 48% HBr, 30–40 °C, 30 min | 76 | >95 | 62.0 – 62.8 °C / 12 mmHg |
Note: The boiling point and yield data are adapted from analogous halogenated fluorobenzene compounds due to structural similarity.
Alternative Preparation Routes and Considerations
- Direct Bromination: Electrophilic aromatic substitution using bromine in the presence of Lewis acids is generally avoided due to poor regioselectivity and possible multiple substitutions.
- Metal-Catalyzed Coupling: Palladium-catalyzed cross-coupling methods (e.g., bromination via Pd-catalyzed halogen exchange) may be explored for advanced synthetic routes but are less common for this compound.
- Reduction and Substitution: Nitration followed by reduction to amino groups and subsequent diazotization-bromination sequence is a classical approach for introducing bromine at specific positions.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Nitration | HNO3/H2SO4, low temperature | Introduce nitro group | Nitro-fluoro-trichloromethoxybenzene |
| Reduction | Fe powder, NH4Cl aqueous solution, 50–90 °C | Reduce nitro to amino | Amino-fluoro-trichloromethoxybenzene |
| Diazotization | NaNO2, H2SO4/H2O, -5 to 5 °C | Form diazonium salt | Diazonium intermediate |
| Bromination | CuBr, HBr aqueous solution, 20–70 °C | Substitute diazonium with Br | This compound |
Research Findings and Optimization Notes
- Reaction temperature control during diazotization is critical to prevent decomposition of diazonium salts.
- Stoichiometric balance of brominating agents avoids overbromination or side reactions.
- Purification by distillation under reduced pressure or chromatographic methods yields high-purity product suitable for further applications.
- The use of aqueous acidic media facilitates diazotization and bromination steps.
- Iron powder reduction of nitro intermediates is preferred for mild conditions and high selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-4-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
Nucleophilic Substitution: Products include substituted amines or thiols.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Agrochemicals
1-Bromo-2-fluoro-4-(trichloromethoxy)benzene serves as a crucial intermediate in the synthesis of various agrochemicals, particularly herbicides and fungicides. Notably, it is involved in the production of fluoroxypryid, an effective herbicide that controls a range of fungal diseases in crops. The trifluoromethoxy group enhances the compound's efficacy, making it valuable in agricultural chemistry.
| Application Area | Description |
|---|---|
| Agrochemicals | Used as an intermediate in the synthesis of herbicides and fungicides, such as fluoroxypryid and fludioxonil. |
Pharmaceuticals
In medicinal chemistry, this compound is utilized to synthesize fluorinated drugs that demonstrate improved bioavailability and metabolic stability. It plays a role in developing fluoroquinolones and fluoroarylamines, known for their potent anti-cancer and anti-viral properties. Research indicates that fluorinated compounds can enhance drug efficacy by improving their interaction with biological targets.
| Application Area | Description |
|---|---|
| Pharmaceuticals | Serves as a precursor in the development of anti-cancer, anti-viral, and anti-inflammatory drugs. |
Material Science
The compound is significant in material science for synthesizing liquid crystals used in LCD screens and advanced materials with specific electronic properties. Its unique chemical structure allows for modifications that enhance material performance in electronic applications.
| Application Area | Description |
|---|---|
| Material Science | Important for synthesizing liquid crystals used in LCD screens and advanced materials with specific electronic properties. |
Case Studies and Research Findings
Research has highlighted several key findings regarding the biological activity of structurally similar compounds:
- Inhibition Studies : Compounds with trifluoromethyl groups exhibit increased potency for inhibiting specific biological pathways compared to non-fluorinated analogs.
- Antimicrobial Activity : Investigations into related halogenated compounds have revealed antimicrobial properties against resistant bacterial strains, making them potential candidates for new antibiotic development.
- Cancer Research : Some fluorinated compounds have shown synergistic effects when combined with existing therapies in preclinical trials, indicating that this compound might also possess anticancer properties worth exploring.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms, along with the trichloromethoxy group, contribute to the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The table below compares key properties of 1-Bromo-2-fluoro-4-(trichloromethoxy)benzene with similar halogenated benzene derivatives:
Key Observations:
- Substituent Effects : The trichloromethoxy group (-O-CCl₃) confers greater molecular weight and steric hindrance compared to trifluoromethoxy (-O-CF₃) or methoxymethyl (-CH₂-OCH₃) groups. This impacts solubility and reactivity in nucleophilic substitution reactions .
- Electron-Withdrawing Capacity : The trifluoromethoxy group (-O-CF₃) is more electronegative than trichloromethoxy, making it a stronger electron-withdrawing substituent. This difference influences electronic properties in materials like liquid crystals .
Biological Activity
1-Bromo-2-fluoro-4-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Chemical Formula : C7H3BrFCl3O
- Molecular Weight : 305.45 g/mol
- CAS Number : 1417569-88-0
- Structure : The compound features a bromine atom, a fluorine atom, and a trichloromethoxy group attached to a benzene ring.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of halogen atoms enhances its lipophilicity and reactivity, allowing it to modulate enzyme activities and receptor functions. Specifically, the compound may act as an inhibitor or modulator of certain protein interactions involved in cellular signaling pathways.
Antimicrobial Properties
Research indicates that halogenated compounds often exhibit antimicrobial properties. A study has shown that derivatives of similar structures can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
This compound has been investigated for its anticancer potential. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. The compound's ability to interfere with cell cycle progression has also been noted.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Study Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Modulation | Inhibition of specific enzymes |
Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated a significant reduction in the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL. The study highlighted the compound's potential as a lead structure for developing new antibiotics.
Case Study 2: Anticancer Mechanism
In another investigation, the compound was tested against several cancer cell lines (e.g., breast and lung cancer). The results showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. The findings suggest that this compound could serve as a basis for future anticancer drug development.
Q & A
Q. What synthetic routes are available for preparing 1-Bromo-2-fluoro-4-(trichloromethoxy)benzene, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via sequential halogenation and alkoxylation. For example, bromination of a fluorobenzene precursor followed by nucleophilic substitution with trichloromethoxide under anhydrous conditions. Yield optimization depends on reaction temperature (typically 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric control of trichloromethoxide to avoid over-substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : and NMR confirm substituent positions and electronic environments. The deshielded aromatic protons (δ 7.2–7.8 ppm) and fluorine coupling patterns are diagnostic.
- GC-MS : Validates molecular weight (MW 307.39 g/mol) and detects impurities via fragmentation patterns.
- FT-IR : Peaks at 750–800 cm (C-Br stretch) and 1100–1150 cm (C-O-C of trichloromethoxy) confirm functional groups .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store in amber glass under inert gas (Ar/N) at –20°C to prevent photodegradation and hydrolysis. Avoid moisture due to potential cleavage of the trichloromethoxy group. Regular stability assays (HPLC or TLC) monitor decomposition products like 2-fluoro-4-bromophenol .
Advanced Research Questions
Q. How does the trichloromethoxy group influence electronic and steric properties in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trichloromethoxy group reduces electron density on the aromatic ring, enhancing oxidative addition in Suzuki-Miyaura couplings. Steric hindrance from the bulky -O-CCl group slows transmetallation, requiring optimized Pd catalysts (e.g., Pd(PPh)) and elevated temperatures (80–100°C). Computational studies (DFT) predict activation barriers and regioselectivity .
Q. What are the applications of this compound in medicinal chemistry research?
- Methodological Answer : It serves as a precursor for bioactive molecules, such as kinase inhibitors (e.g., IKK2 inhibitors like AZD3264). The bromine acts as a leaving group for late-stage functionalization via cross-coupling to introduce heterocycles or fluorinated motifs. In vitro assays assess cytotoxicity and target binding affinity .
Q. How can computational modeling predict reactivity patterns in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : Density Functional Theory (DFT) calculates partial charges and Fukui indices to identify electrophilic centers. The para-bromo and ortho-fluoro positions are most reactive. Solvent models (e.g., PCM for DMSO) simulate transition states, while Hammett plots correlate substituent effects with reaction rates .
Q. What strategies mitigate dehalogenation side reactions in catalytic processes?
- Methodological Answer : Use low-coordinate Pd catalysts (e.g., XPhos Pd G3) to suppress β-hydride elimination. Additives like CsCO stabilize intermediates, while microwave-assisted heating reduces reaction time. Monitor dehalogenation via NMR to track fluoride release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
